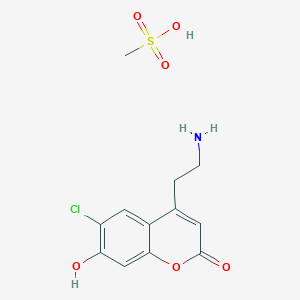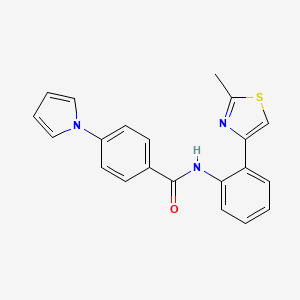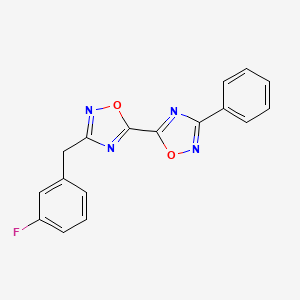
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is a pH-responsive fluorescent false neurotransmitter. It is a selective substrate for dopamine transporter and vesicular monoamine transporter 2. This compound exhibits no significant binding to a panel of 38 central nervous system receptors, including dopamine and serotonin receptors . It is primarily used in research to visualize neurotransmitter secretion at individual synapses .
Mecanismo De Acción
FFN 102 mesylate, also known as 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid, is a synthetic biogenic neurotransmitter analogue with intriguing properties and applications .
Target of Action
FFN 102 mesylate is a selective substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) . These transporters play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in various brain functions including mood, reward, and motor control.
Mode of Action
The compound exhibits a pH-responsive fluorescence and electrical activity . It interacts with its targets (DAT and VMAT2) by inhibiting dopamine uptake
Pharmacokinetics
Its solubility data suggests that it is soluble to 20 mm in water with gentle warming and to 100 mm in dmso , which could potentially impact its bioavailability.
Action Environment
The action of FFN 102 mesylate is pH-responsive . This means that its fluorescence and electrical activity, and potentially its interaction with DAT and VMAT2, can be influenced by the pH of the environment. Therefore, factors that alter the pH could potentially affect the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
FFN 102 mesylate interacts with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), exhibiting no significant binding to a panel of 38 central nervous system (CNS) receptors, including dopamine and serotonin receptors . The nature of these interactions is selective, meaning FFN 102 mesylate has a higher affinity for DAT and VMAT2 compared to other CNS receptors .
Cellular Effects
The effects of FFN 102 mesylate on cells are primarily related to its influence on neurotransmission. As a selective substrate for DAT and VMAT2, FFN 102 mesylate can affect the reuptake of dopamine, a key neurotransmitter involved in reward, motivation, and motor control . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, FFN 102 mesylate exerts its effects by binding to DAT and VMAT2. This binding can inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft . The increased dopamine levels can then influence gene expression and other cellular processes .
Metabolic Pathways
FFN 102 mesylate is involved in the dopamine neurotransmission pathway due to its interaction with DAT and VMAT2
Transport and Distribution
FFN 102 mesylate is transported and distributed within cells via its interaction with DAT and VMAT2
Subcellular Localization
Given its role as a neurotransmitter analogue, it is likely to be found in areas of the cell involved in neurotransmission, such as the synaptic cleft .
Métodos De Preparación
The synthetic route for 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid involves the reaction of 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one with methanesulfonic acid to form the mesylate salt . The reaction conditions typically require gentle warming to ensure solubility and purity.
Análisis De Reacciones Químicas
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: It can affect the binding affinity to dopamine transporter and vesicular monoamine transporter 2.
Substitution: Common reagents include methanesulfonic acid for mesylate formation
Aplicaciones Científicas De Investigación
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is widely used in scientific research, particularly in:
Chemistry: As a fluorescent probe to study neurotransmitter dynamics.
Biology: To visualize neurotransmitter secretion at individual synapses.
Medicine: Researching the mechanisms of neurotransmitter transport and release.
Comparación Con Compuestos Similares
Similar compounds include other fluorescent false neurotransmitters like FFN 200 and FFN 511. 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is unique due to its pH-responsive fluorescence and selective binding to dopamine transporter and vesicular monoamine transporter 2 .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZDFYRVIVZPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 2-(4-hydroxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2789252.png)
![8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789254.png)
![ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2789256.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2789258.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2789264.png)
![3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2789266.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2789269.png)
![1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone](/img/structure/B2789270.png)
![3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789271.png)

![2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2789273.png)
